RIPA-56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIPA-56 is a potent, selective, and metabolically stable inhibitor of receptor-interacting protein 1 kinase. It has an IC50 value of 13 nanomolar, indicating its high potency. This compound does not affect receptor-interacting protein 3 kinase activity at a concentration of 10 micromolar. This compound has shown significant potential in reducing tumor necrosis factor alpha-induced mortality and multiorgan damage in systemic inflammatory response syndrome .
Mechanism of Action
RIPA-56, also known as N-benzyl-N-hydroxy-2,2-dimethylbutanamide, is a potent, selective, and metabolically stable compound with a wide range of biological effects .
Target of Action
this compound primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 is a crucial component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
this compound acts as a potent inhibitor of RIP1 kinase, with an IC50 value of 13 nM . By blocking the activity of RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands .
Biochemical Pathways
this compound affects the necroptosis signaling pathway, which involves RIP1, RIP3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIP1 kinase, this compound can reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) .
Result of Action
this compound has been shown to reduce TNFα-induced mortality and multiorgan damage in SIRS . It can also protect myelin structures by blocking the demyelination and inflammation of spinal cord white matter in mice experimental autoimmune encephalomyelitis (EAE)-induced models, halting the progression of multiple sclerosis (MS) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable for 24 months in lyophilized form and, once in solution, should be used within 3 months to prevent loss of potency . Furthermore, the compound’s efficacy can be affected by the presence of death receptor ligands .
Biochemical Analysis
Biochemical Properties
RIPA-56 interacts with RIP1 kinase, a key enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands . The compound has an IC50 value of 13 nM, indicating its high potency .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) . It also influences cell function by blocking the activity of RIP1 kinase, which allows for cell survival and proliferation in the presence of death receptor ligands .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of RIP1 kinase . This inhibition allows for cell survival and proliferation in the presence of death receptor ligands . The compound has no effect on RIP3 kinase activity at a 10 μM concentration .
Temporal Effects in Laboratory Settings
This compound is supplied as a lyophilized powder and is stable for 24 months in this form . Once in solution, it should be used within 3 months to prevent loss of potency . The compound is soluble in DMSO at 50 mg/ml or ethanol at 50 mg/ml .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) in mice .
Metabolic Pathways
Given its role as an inhibitor of RIP1 kinase, it likely interacts with enzymes and cofactors involved in programmed cell death .
Transport and Distribution
Given its solubility in DMSO and ethanol , it is likely that it can readily diffuse across cell membranes.
Subcellular Localization
Given its role as an inhibitor of RIP1 kinase, it is likely that it localizes to areas of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: RIPA-56 is synthesized through a series of chemical reactions involving the formation of an amide bond. The synthetic route typically involves the reaction of a benzylamine derivative with a carboxylic acid derivative under appropriate conditions to form the desired amide compound. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a lyophilized powder form, which is then reconstituted in dimethyl sulfoxide for use in various applications .
Chemical Reactions Analysis
Types of Reactions: RIPA-56 primarily undergoes reactions that involve its interaction with receptor-interacting protein 1 kinase. It acts as an inhibitor by binding to the allosteric back pocket of receptor-interacting protein 1 kinase, which suggests that it may be a type III kinase inhibitor .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include benzylamine derivatives, carboxylic acid derivatives, N,N’-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol .
Major Products Formed: The major product formed from the synthesis of this compound is the amide compound itself. The purity of the final product is typically greater than 98%, ensuring its effectiveness in various applications .
Scientific Research Applications
RIPA-56 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of receptor-interacting protein 1 kinase. In biology, it has been shown to reduce tumor necrosis factor alpha-induced mortality and multiorgan damage in systemic inflammatory response syndrome . In medicine, this compound has potential therapeutic applications in treating diseases such as multiple sclerosis and systemic inflammatory response syndrome by inhibiting necroptosis . In industry, it is used in the development of new drugs targeting receptor-interacting protein 1 kinase .
Comparison with Similar Compounds
RIPA-56 is unique in its high potency and selectivity for receptor-interacting protein 1 kinase. Unlike other receptor-interacting protein 1 kinase inhibitors such as Necrostatin-1, this compound does not target indoleamine 2,3-dioxygenase enzymes . Similar compounds to this compound include Necrostatin-1, Necrostatin-1s, and other receptor-interacting protein 1 kinase inhibitors that have been developed for therapeutic applications .
Properties
IUPAC Name |
N-benzyl-N-hydroxy-2,2-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYVHIKSFXVDBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.